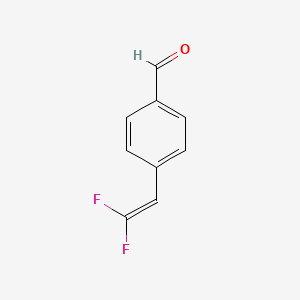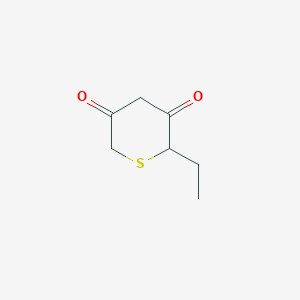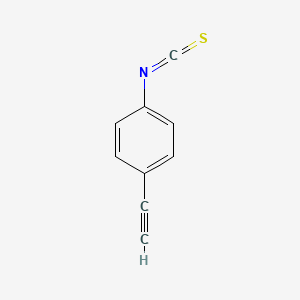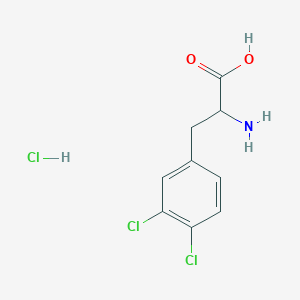
5-formyl-4-methylthiophene-2-carbonitrile
説明
5-Formyl-4-methylthiophene-2-carbonitrile (C6H3N3O2S) is a heterocyclic organic compound with a five-member ring structure consisting of a nitrogen, oxygen, carbon, and sulfur atom. It is an important intermediate in the synthesis of various organic compounds, as well as being used in the production of pharmaceuticals, dyes, and other materials. This compound is also known as 5-FMT-2-CN, and it is an important building block for the synthesis of other compounds.
作用機序
The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile is not well understood. However, it is believed that the compound is capable of undergoing a variety of reactions, including oxidation, reduction, and isomerization. It is also believed to be able to form covalent bonds with other molecules, such as those found in pharmaceuticals, dyes, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-formyl-4-methylthiophene-2-carbonitrile are not well studied. However, it is believed that the compound may have some effects on the body, such as the inhibition of certain enzymes or the activation of certain receptors. It is also possible that the compound may have some anti-cancer properties, though this has yet to be studied in detail.
実験室実験の利点と制限
5-Formyl-4-methylthiophene-2-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it an economical choice for research. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 5-formyl-4-methylthiophene-2-carbonitrile. One possible direction is to further explore its potential applications in the production of pharmaceuticals, dyes, and other materials. Additionally, further research could be done to better understand the compound’s biochemical and physiological effects, as well as its potential anti-cancer properties. Finally, research could be done to develop new methods of synthesizing the compound, as well as to improve existing methods.
科学的研究の応用
5-Formyl-4-methylthiophene-2-carbonitrile has been the subject of various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds, such as 5-methoxy-4-methylthiophene-2-carbonitrile and 5-methylthiophene-2-carbonitrile. It has also been studied for its potential applications in the production of pharmaceuticals, dyes, and other materials.
特性
IUPAC Name |
5-formyl-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKPKWMFBJHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)






![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)

